molecular formula C₈H₁₃ClN₂O B1147584 4-Methoxytoluene-2,5-diamine dihydrochloride CAS No. 56496-88-9

4-Methoxytoluene-2,5-diamine dihydrochloride

Cat. No.: B1147584
CAS No.: 56496-88-9
M. Wt: 188.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytoluene-2,5-diamine dihydrochloride typically involves the reaction of 4-methoxytoluene with nitrous acid to form the corresponding diazonium salt, which is then reduced to the diamine . The reaction conditions often include controlled temperatures and the use of reducing agents such as sodium sulfite.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

4-Methoxytoluene-2,5-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxytoluene-2,5-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methyl-p-phenylenediamine dihydrochloride
  • 1,4-Benzenediamine, 2-methoxy-5-methyl-, dihydrochloride
  • 4-Methoxytoluene-2,5-diamine hydrochloride

Uniqueness

4-Methoxytoluene-2,5-diamine dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-methoxy-5-methylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-5-3-7(10)8(11-2)4-6(5)9;;/h3-4H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUAYDDABCDBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205035
Record name 4-Methoxytoluene-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56496-88-9
Record name 4-Methoxytoluene-2,5-diamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxytoluene-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYTOLUENE-2,5-DIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9JJM46RYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.